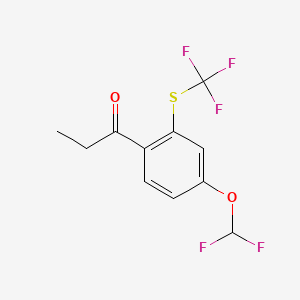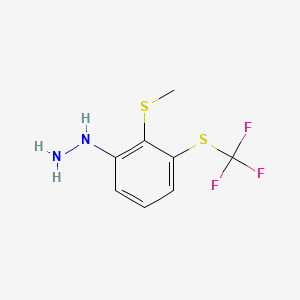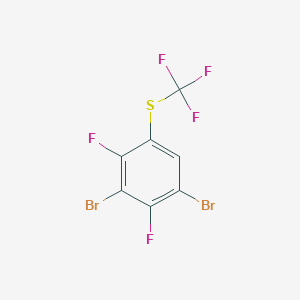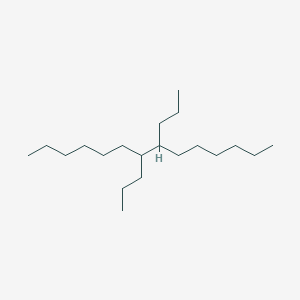
Tetradecane, 7,8-dipropyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane, 7,8-dipropyl is an organic compound with the molecular formula C20H42 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with two propyl groups attached at the 7th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dipropyl typically involves the alkylation of tetradecane with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecane, 7,8-dipropyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions can reduce double bonds or functional groups in the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the compound, are common. These reactions often require the presence of light or heat to proceed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Chlorine or bromine gas, often initiated by UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Tetradecane, 7,8-dipropyl has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Tetradecane, 7,8-dipropyl involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: Another straight-chain alkane with the formula C16H34.
Octadecane: A longer-chain alkane with the formula C18H38.
Uniqueness
Tetradecane, 7,8-dipropyl is unique due to the presence of two propyl groups at specific positions on the carbon chain. This structural modification imparts distinct physical and chemical properties compared to its straight-chain counterparts, such as altered boiling and melting points, and different reactivity patterns.
Propiedades
Número CAS |
102155-34-0 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
7,8-dipropyltetradecane |
InChI |
InChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3 |
Clave InChI |
DMNDRFMFGTWSMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC)C(CCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


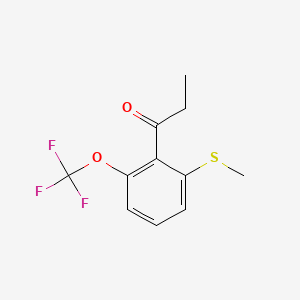
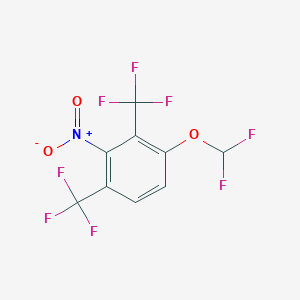
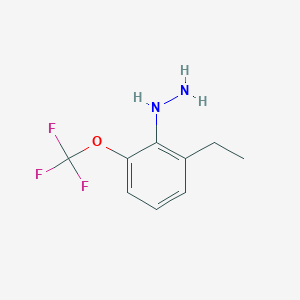
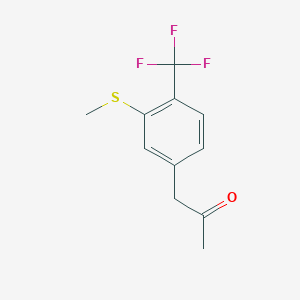


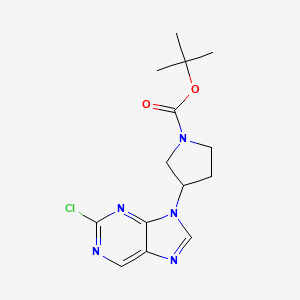
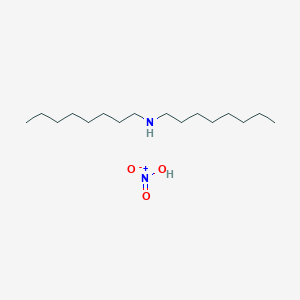
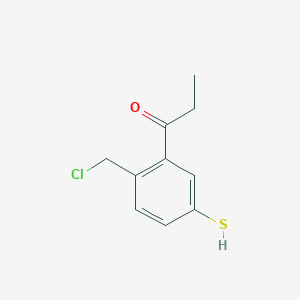
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
